molecular formula C7H7BrClNO2 B15293365 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine

4-Bromo-2-chloro-3-(methoxymethoxy)pyridine

Cat. No.: B15293365
M. Wt: 252.49 g/mol
InChI Key: PJTBTKVHUJQXNQ-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-3-(methoxymethoxy)pyridine is a chemical compound with the molecular formula C7H7BrClNO2. It is a pyridine derivative characterized by the presence of bromine, chlorine, and methoxymethoxy groups attached to the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of 3-(methoxymethoxy)pyridine. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and solvents to achieve the desired substitution on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-3-(methoxymethoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-2-chloro-3-(methoxymethoxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-3-(methoxymethoxy)pyridine involves its interaction with specific molecular targets. The presence of halogen atoms and the methoxymethoxy group can influence its reactivity and binding affinity to various enzymes and receptors. The compound can modulate biological pathways by inhibiting or activating specific molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-chloro-3-(methoxymethoxy)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The combination of bromine, chlorine, and methoxymethoxy groups makes it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C7H7BrClNO2

Molecular Weight

252.49 g/mol

IUPAC Name

4-bromo-2-chloro-3-(methoxymethoxy)pyridine

InChI

InChI=1S/C7H7BrClNO2/c1-11-4-12-6-5(8)2-3-10-7(6)9/h2-3H,4H2,1H3

InChI Key

PJTBTKVHUJQXNQ-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=CN=C1Cl)Br

Origin of Product

United States

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